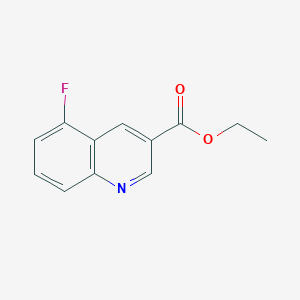
3-Chloro-5-(trifluorométhoxy)benzaldéhyde
Vue d'ensemble
Description
3-Chloro-5-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4ClF3O2 . It has a molecular weight of 224.57 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-(trifluoromethoxy)benzaldehyde is 1S/C8H4ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H . The InChI key is LWQSWEYYGGFLDR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-5-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Recherche pharmaceutique
3-Chloro-5-(trifluorométhoxy)benzaldéhyde: est un composé précieux dans la recherche pharmaceutique en raison de son groupe trifluorométhyle, qui est une caractéristique courante dans de nombreux médicaments approuvés par la FDA . Ce groupe peut modifier considérablement l'activité biologique d'un composé, ce qui en fait une partie essentielle du développement de nouveaux agents thérapeutiques. Son rôle dans la synthèse de molécules médicamenteuses potentielles, en particulier celles ciblant diverses maladies et affections, est d'un grand intérêt.
Science des matériaux
En science des matériaux, This compound peut être utilisé dans la synthèse de matériaux avancés . Sa structure chimique unique pourrait contribuer au développement de nouveaux polymères ou revêtements présentant des propriétés spécifiques telles qu'une résistance accrue à la dégradation ou une meilleure stabilité thermique.
Synthèse chimique
Ce composé sert d'intermédiaire important dans la synthèse chimique . Il peut être utilisé pour créer des molécules complexes via diverses voies de synthèse. Sa réactivité avec différents réactifs permet la construction de structures chimiques diverses, qui peuvent être appliquées dans de multiples domaines de la chimie.
Chimie analytique
En chimie analytique, This compound peut être impliqué dans le développement de nouvelles méthodes analytiques . Ses propriétés spectrales distinctes peuvent être avantageuses dans l'analyse spectroscopique, servant de standard ou de réactif dans l'analyse quantitative et qualitative.
Sciences de la vie
Le rôle du composé dans la recherche en sciences de la vie est lié à son utilisation potentielle dans la bioconjugaison et comme élément constitutif de biomolécules . Il pourrait être utilisé pour modifier les protéines ou les acides nucléiques, aidant à l'étude des processus biologiques et au développement d'outils de diagnostic.
Catalyse
This compound: peut trouver des applications dans la catalyse, en particulier dans la conception de nouveaux catalyseurs ou l'amélioration de processus catalytiques existants . Sa structure chimique pourrait influencer l'activité catalytique, la sélectivité et la stabilité, ce qui en fait un composé intéressant pour les études catalytiques.
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQSWEYYGGFLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590669 | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433926-48-8 | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433926-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)

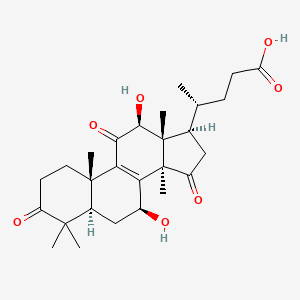

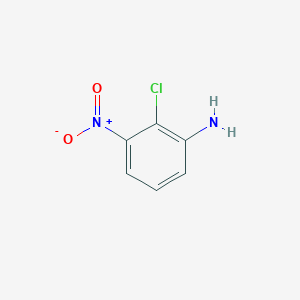
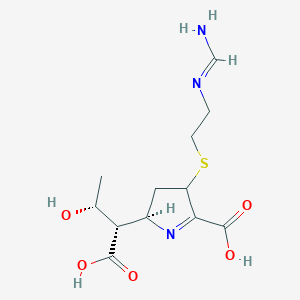
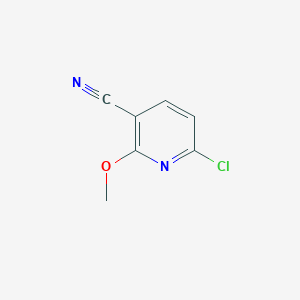

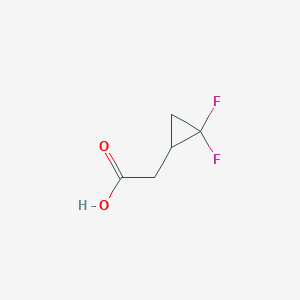

![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)
![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)
